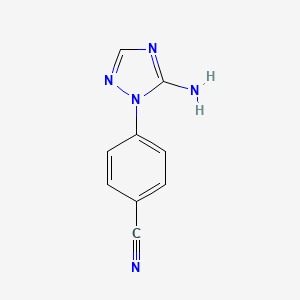

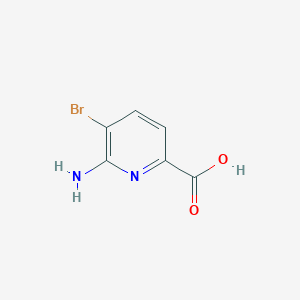

6-Amino-5-bromopicolinic acid

Descripción general

Descripción

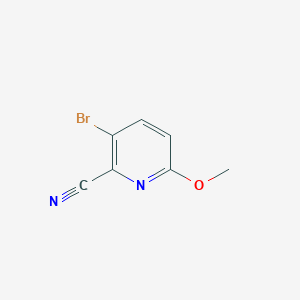

6-Amino-5-bromopicolinic acid is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Chemical Reactions Analysis

While specific chemical reactions involving 6-Amino-5-bromopicolinic acid were not found, amino acids in general can undergo a variety of reactions. These include reactions with aldehydes to form decarboxylation and/or deamination products . Also, they can react with nitrous acid in a manner similar to primary amines .Physical And Chemical Properties Analysis

6-Amino-5-bromopicolinic acid is a solid compound . Like other amino acids, it is likely to be soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc . It may also exhibit amphoteric properties, acting as both an acid and a base due to its zwitterionic nature .Aplicaciones Científicas De Investigación

Chemistry: Synthesis of Heterocyclic Compounds

6-Amino-5-bromopicolinic acid: is a valuable building block in the synthesis of heterocyclic compounds. Its structure, containing both amino and bromo substituents on the picolinic acid framework, makes it a versatile precursor for constructing complex molecules. It’s particularly useful in the synthesis of chiral 2,2′-dipyridylamines , which are important ligands in coordination chemistry and catalysis.

Biology: Analytical Methods for Amino Acid Determination

In biological research, 6-Amino-5-bromopicolinic acid can be used as a standard or reagent in analytical methods for amino acid determination. Techniques such as high-performance liquid chromatography (HPLC), liquid chromatography–mass spectrometry (LC-MS), and capillary electrophoresis rely on precise standards to quantify amino acids in various samples .

Medicine: Drug Development and Modification

The introduction of amino acid derivatives into pharmaceutical compounds can improve drug performance and minimize adverse effects6-Amino-5-bromopicolinic acid may serve as a precursor or intermediate in the structural modification of natural products, enhancing their solubility, activity, and specificity .

Materials Science: Peptide Synthesis

In materials science, 6-Amino-5-bromopicolinic acid can be utilized in the synthesis of peptides and proteins. It can be incorporated into solid-phase peptide synthesis, providing a way to anchor amino acids onto a polymeric support for stepwise construction of peptides .

Environmental Science: Biostimulants in Agriculture

Amino acids, including derivatives like 6-Amino-5-bromopicolinic acid , are known to act as biostimulants in agriculture. They can improve crop performance, enhance nutrient-use efficiency, and help plants cope with environmental stressors .

Pharmacology: Structural Modification of Active Compounds

In pharmacology, the structural diversity and extensive pharmacological activities of amino acids make them ideal for drug synthesis and modification6-Amino-5-bromopicolinic acid could be used to modify the structure of active compounds, potentially leading to new drugs with improved efficacy and reduced side effects .

Safety and Hazards

6-Amino-5-bromopicolinic acid may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is advised to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Direcciones Futuras

While specific future directions for 6-Amino-5-bromopicolinic acid were not found, it’s worth noting that derivatives of picolinic acid, to which this compound belongs, have been used as organic ligands to form metal-organic complexes . This suggests potential applications in areas such as materials science and catalysis.

Propiedades

IUPAC Name |

6-amino-5-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKGMTDVECHQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704811 | |

| Record name | 6-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221629-04-4 | |

| Record name | 6-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)

![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)

![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)

![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)